molecular formula C6H6ClN3O B8637602 2-chloro-N-methylpyrimidine-4-carboxamide

2-chloro-N-methylpyrimidine-4-carboxamide

Cat. No. B8637602
M. Wt: 171.58 g/mol
InChI Key: AVUIMCSJXXZTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321756B2

Procedure details

2-Chloropyrimidine-4-carboxylic acid (Maybridge Chemicals, Maybridge, UK, 0.523 g, 3.30 mmol), DIPEA (0.48 mL, 2.75 mmol) and PyBop (1.717 g, 3.30 mmol) were weighed into a 150 mL round bottomed flask and dissolved in dioxane (15 mL). The solution was stirred at RT, then cooled to 0° C., and stirred for 5 min. Methylamine, 2.0 M in THF (2.75 mL, 5.50 mmol) was added, and the solution became a thick suspension. The suspension was stirred at 0° C. for 2.5 h. No further progression was seen, so an additional equivalent of MeNH2 was added, and the mixture was stirred for another 4 h. EtOAc was added and the mixture was washed with water (50 mL), 1 N NaOH (2×50 mL) and brine (50 mL). The material was dried over MgSO4, filtered and concentrated and used without purification. MS (ESI, pos. ion) m/z: 171.9 (M+H)+.
Quantity
0.523 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 mL
Type
reactant
Reaction Step One
Name
Quantity
1.717 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][N:3]=1.C[CH2:12][N:13](C(C)C)C(C)C.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.CN.C1COCC1>O1CCOCC1.CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH:13][CH3:12])=[O:10])[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.523 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(=O)O
Name
Quantity
0.48 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.717 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
2.75 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The suspension was stirred at 0° C. for 2.5 h
Duration
2.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 4 h
Duration
4 h
WASH
Type
WASH
Details
the mixture was washed with water (50 mL), 1 N NaOH (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The material was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
used without purification

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=N1)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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